3-(3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzonitrile is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. One common route starts with the preparation of 1-methyl-1H-pyrazole, which is then reacted with piperidine under specific conditions to form the intermediate. This intermediate is subsequently coupled with benzonitrile using a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzonitrile serves as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural components are often found in bioactive molecules, making it a valuable scaffold for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-(3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole and piperidine rings are known to engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzonitrile: Lacks the additional pyrazole ring, making it less complex.
1-Methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzonitrile: Similar structure but without the nitrile group.
Uniqueness
The presence of both the pyrazole and piperidine rings, along with the benzonitrile group, makes 3-(3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl)benzonitrile unique. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activity.
This detailed overview highlights the significance of this compound in various fields, emphasizing its synthetic versatility and potential applications
Properties
IUPAC Name |
3-[3-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-20-11-16(10-19-20)15-6-3-7-21(12-15)17(22)14-5-2-4-13(8-14)9-18/h2,4-5,8,10-11,15H,3,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIZPRYGKQEBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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